molecular formula C21H18Cl2N2O3S B298067 N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide

N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide

Cat. No. B298067
M. Wt: 449.3 g/mol
InChI Key: QKKQZLWAGUHICK-BHGWPJFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide, also known as DMF-DMA-SA, is a novel compound that has drawn attention in the field of medicinal chemistry. This compound has shown potential in various scientific research applications, including cancer therapy and treatment of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide is not fully understood. However, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. HDAC inhibitors have been shown to induce apoptosis in cancer cells and improve cognitive function in neurodegenerative diseases. N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide may also modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide has been reported to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. It has also been shown to inhibit the growth of neuroblastoma cells by inducing G2/M cell cycle arrest and modulating the activity of various signaling pathways. Moreover, N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide has been found to improve cognitive function in Alzheimer's disease models by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It has also been found to exhibit low toxicity in various cell lines and animal models. However, there are also some limitations to using N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide in lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established. Moreover, N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide may have off-target effects, which could limit its specificity.

Future Directions

There are several future directions for the research on N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to evaluate its efficacy and safety in animal models and clinical trials. Moreover, N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide could be modified to improve its specificity and reduce its off-target effects. Finally, N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide could be used in combination with other therapeutic agents to enhance its anti-cancer and neuroprotective effects.

Synthesis Methods

The synthesis of N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide involves the reaction of 2-furylaldehyde, 2,4-dichlorobenzaldehyde, and 4-methoxybenzyl mercaptan with hydrazine hydrate and acetic acid in ethanol. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization. The yield of N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide is approximately 80%.

Scientific Research Applications

N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide has shown potential in various scientific research applications. It has been reported to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been found to inhibit the growth of neuroblastoma cells and improve cognitive function in Alzheimer's disease models. Moreover, N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide has shown anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.

properties

Product Name

N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide

Molecular Formula

C21H18Cl2N2O3S

Molecular Weight

449.3 g/mol

IUPAC Name

N-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-2-[(4-methoxyphenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C21H18Cl2N2O3S/c1-27-16-5-2-14(3-6-16)12-29-13-21(26)25-24-11-17-7-9-20(28-17)18-8-4-15(22)10-19(18)23/h2-11H,12-13H2,1H3,(H,25,26)/b24-11+

InChI Key

QKKQZLWAGUHICK-BHGWPJFGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CSCC(=O)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

SMILES

COC1=CC=C(C=C1)CSCC(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)CSCC(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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